Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl-
Overview
Description
Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl- is a chemical compound with the molecular formula C6H18O3Si2. It is a member of the disilane family, characterized by the presence of two silicon atoms bonded together. This compound is notable for its unique structure, which includes three methoxy groups and three methyl groups attached to the silicon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl- typically involves the reaction of trimethylsilyl chloride with methanol in the presence of a base such as sodium methoxide. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of simpler silane compounds.
Substitution: This compound can undergo substitution reactions where the methoxy groups are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; low temperatures.
Substitution: Halides, amines; presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Silanol, siloxane derivatives.
Reduction: Simpler silane compounds.
Substitution: Halide or amine-substituted silanes.
Scientific Research Applications
Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of advanced materials such as silicones and siloxanes, which have applications in electronics, coatings, and sealants.
Mechanism of Action
The mechanism of action of Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl- involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, facilitating its incorporation into complex structures. The silicon atoms provide stability and rigidity to the compound, making it suitable for use in various applications .
Comparison with Similar Compounds
Similar Compounds
Disilane, 1,1,1-trimethyl-2,2,2-triphenyl-: This compound has phenyl groups instead of methoxy groups, leading to different chemical properties and applications.
Disiloxane, 1,1,1-trimethoxy-3,3,3-trimethyl-: Similar in structure but contains an oxygen atom between the silicon atoms, affecting its reactivity and stability.
1,1,2,2-Tetramethyldisilane: Lacks the methoxy groups, resulting in different chemical behavior and uses.
Uniqueness
Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl- is unique due to the presence of both methoxy and methyl groups, which impart specific chemical properties such as increased reactivity and the ability to form stable complexes with various molecules. This makes it particularly valuable in research and industrial applications.
Properties
IUPAC Name |
dimethoxy-[methoxy(dimethyl)silyl]-methylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O3Si2/c1-7-10(4,5)11(6,8-2)9-3/h1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKMXPLFVHNTTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)[Si](C)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O3Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474068 | |
Record name | Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18107-31-8 | |
Record name | Disilane, 1,1,2-trimethoxy-1,2,2-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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